molecular formula C8H19NO4Si B1591928 N-[3-(Trimethoxysilyl)propyl]acetamide CAS No. 57757-66-1

N-[3-(Trimethoxysilyl)propyl]acetamide

Cat. No. B1591928
CAS RN: 57757-66-1
M. Wt: 221.33 g/mol
InChI Key: JXLQREJGIDQFJP-UHFFFAOYSA-N
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Description

“N-[3-(Trimethoxysilyl)propyl]acetamide” is an organosilane compound . It is a colorless and odorless liquid, soluble in water and most organic solvents.


Synthesis Analysis

The synthesis of “N-[3-(Trimethoxysilyl)propyl]acetamide” involves the addition reaction of trichlorosilane with allyl chloride under the catalysis of chloroplatinic acid, followed by amination with ethylenediamine, and then methanolysis .


Molecular Structure Analysis

The molecular structure of “N-[3-(Trimethoxysilyl)propyl]acetamide” is represented by the formula C8H22N2O3Si .


Chemical Reactions Analysis

“N-[3-(Trimethoxysilyl)propyl]acetamide” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .


Physical And Chemical Properties Analysis

“N-[3-(Trimethoxysilyl)propyl]acetamide” is a colorless and odorless liquid, soluble in water and most organic solvents.

Scientific Research Applications

Surface Chemistry of Silica Aerogels

Silica aerogels are known for their high porosity and lightweight characteristics, making them ideal for thermal insulation. The versatility of N-[3-(Trimethoxysilyl)propyl]acetamide allows for the modification of silica aerogels to enhance their mechanical strength without compromising their insulating properties. This compound can be used to introduce magnetic properties to the aerogels, which can be beneficial for applications like magnetic separation and drug delivery .

Functionalization of Sepiolite

Sepiolite is a clay mineral that can be functionalized with N-[3-(Trimethoxysilyl)propyl]acetamide to improve its heavy metal binding capacities. This process involves covalent grafting onto the Si–OH groups of sepiolite, enhancing its ability to capture heavy metals from wastewater through complexation .

Enzymatic Polymerization

N-[3-(Trimethoxysilyl)propyl]acetamide: can be utilized to functionalize gold nanorods (GNRs) through enzymatic polymerization. This application is particularly useful for the electrochemical detection of hydrogen peroxide (H2O2), which is a significant compound in various chemical and biological processes .

Dispersion of Carbon Nanotubes

This compound serves as an amine-based solvent that can create a stable dispersion of single-walled carbon nanotubes (SWCNTs). After centrifugation, the resulting dispersion can be used for various nanotechnology applications, including the development of advanced materials with enhanced electrical and mechanical properties .

Uptake of Heavy Metal Ions

The surface modification of silica gel with N-[3-(Trimethoxysilyl)propyl]acetamide allows for the uptake of heavy metal ions. This application is crucial for environmental remediation efforts, where the removal of toxic metals from contaminated sites is necessary .

Functionalization of Fluorinated Carbon Nanotubes

N-[3-(Trimethoxysilyl)propyl]acetamide: can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes. This functionalization can lead to the development of materials with unique properties, such as increased reactivity or selectivity for specific applications .

Mechanism of Action

Target of Action

N-[3-(Trimethoxysilyl)propyl]acetamide primarily targets silica gel and fluorinated carbon nanotubes (F-CNT). It acts as an organic ligand for the surface modification of silica gel .

Mode of Action

The compound interacts with its targets through a process of surface modification. It reacts with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This interaction results in changes to the surface properties of the target materials.

Biochemical Pathways

It is known that the compound plays a role in the uptake of heavy metal ions when used as a ligand for silica gel . The downstream effects of this process could potentially include the removal or reduction of heavy metal ions in a given environment.

Result of Action

The molecular and cellular effects of N-[3-(Trimethoxysilyl)propyl]acetamide’s action primarily involve changes to the surface properties of its targets. For example, the compound can enhance the wettability and dispersion of silica, which in turn enhances the anti-degradation in natural rubber . Additionally, the compound’s reaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye damage, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

“N-[3-(Trimethoxysilyl)propyl]acetamide” can be used as a conducting polymer (CP). It has potential applications in modifying the surface characteristics and enhancing the wettability, dispersion of nanomaterials, and selective absorption . It can also be used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .

properties

IUPAC Name

N-(3-trimethoxysilylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLQREJGIDQFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611562
Record name N-[3-(Trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidopropyltrimethoxysilane

CAS RN

57757-66-1
Record name N-[3-(Trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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